2-bromo-4-methoxy-6-methylpyridine

Catalog No.
S6498517
CAS No.
1227574-23-3
M.F
C7H8BrNO
M. Wt
202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-4-methoxy-6-methylpyridine

CAS Number

1227574-23-3

Product Name

2-bromo-4-methoxy-6-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202

2-Bromo-4-methoxy-6-methylpyridine is a chemical compound with the molecular formula C8H8BrNC_8H_8BrN and a molecular weight of approximately 198.06 g/mol. This compound features a pyridine ring substituted with a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position. The presence of these substituents contributes to its unique chemical properties and reactivity, making it an interesting target for synthetic organic chemistry.

There is no known mechanism of action associated with 2-bromo-4-methoxy-6-methylpyridine in biological systems.

  • Toxicity: Pyridines can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Pyridines are generally flammable liquids or solids [].
  • Reactivity: Pyridines can react with strong acids and oxidizing agents [].

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
  • Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to remove the bromine atom.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds. Palladium catalysts are often employed in these reactions.

2-Bromo-4-methoxy-6-methylpyridine exhibits notable biological activities:

  • Enzyme Inhibition: Similar compounds have been reported to inhibit p38α MAP kinase, which is involved in various cellular processes including inflammation and stress responses.
  • Reagent in Drug Development: It serves as a reagent for synthesizing biarylsulfonamide CCR9 inhibitors, which are potential treatments for inflammatory bowel diseases.

The synthesis of 2-bromo-4-methoxy-6-methylpyridine can be achieved through several methods:

  • Bromination of 4-Methoxy-6-methylpyridine:
    • Dissolve 4-methoxy-6-methylpyridine in acetone.
    • Add bromine dropwise while stirring at room temperature.
    • Continue stirring for an additional 30 minutes after complete addition.
    • Neutralize excess bromine with sodium hydroxide and extract the product using dichloromethane.
  • Industrial Production: Large-scale synthesis typically involves optimized bromination reactions using efficient brominating agents under controlled conditions to ensure high yield and purity.

2-Bromo-4-methoxy-6-methylpyridine finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting inflammatory and neurological disorders.
  • Organic Synthesis: The compound acts as a building block in the development of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Research indicates that 2-bromo-4-methoxy-6-methylpyridine may interact with specific enzymes or cofactors, potentially influencing metabolic pathways. Its ability to bind with biomolecules allows it to modulate various biological activities, which is crucial in drug development and biochemical research .

Several compounds share structural similarities with 2-bromo-4-methoxy-6-methylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-methoxypyridineLacks methyl group at the sixth positionLess sterically hindered than 2-bromo-4-methoxy-6-methylpyridine
2-Bromo-3-methoxy-6-methylpyridineMethoxy group at the third positionDifferent reactivity due to methoxy positioning
5-Bromo-2-methoxy-4-methyl-3-nitropyridineAdditional nitro groupIncreased reactivity due to electron-withdrawing nitro group
2-Bromo-3-(difluoromethoxy)pyridineDifluoromethoxy substituentEnhanced lipophilicity and potential biological activity
6-Bromo-5-methoxypicolinic acidPicolinic acid structureUnique acidity properties influencing reactivity

Uniqueness

The uniqueness of 2-bromo-4-methoxy-6-methylpyridine lies in the specific arrangement of its substituents, which significantly influences its reactivity profile. The combination of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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